3,4,5-Trifluoroaniline

Description

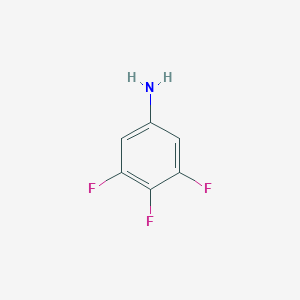

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRDJHHKIJHJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369320 | |

| Record name | 3,4,5-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163733-96-8 | |

| Record name | 3,4,5-Trifluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163733-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4,5-Trifluoroaniline from Pentafluoroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,4,5-trifluoroaniline, a valuable intermediate in the pharmaceutical and agrochemical industries, from pentafluoroacetanilide via a catalytic hydrodefluorination process. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data analysis, and a visual representation of the synthesis pathway.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules. Its trifluorinated phenyl ring imparts unique properties, such as enhanced metabolic stability and binding affinity, to the final products. The synthesis from pentafluoroacetanilide offers a reliable route to this important compound. The core of this process lies in the selective catalytic hydrodefluorination, where fluorine atoms at the 2- and 6-positions of the pentafluoroacetanilide are replaced by hydrogen atoms. This is achieved through the action of a reducing agent, zinc, in the presence of a nickel-based catalyst.

Reaction Pathway and Mechanism

The synthesis proceeds via a nickel-catalyzed hydrodefluorination of pentafluoroacetanilide using zinc as the reducing agent. The nickel catalyst, typically generated in situ from nickel(II) chloride and a bidentate ligand such as 2,2'-bipyridine (B1663995) (Bpy) or 1,10-phenanthroline (B135089) (Phen), facilitates the cleavage of the C-F bonds. The reaction is believed to proceed through a series of oxidative addition and reductive elimination steps at the nickel center. The solvent and the nature of the ligand play a crucial role in the reaction's efficiency and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments, highlighting the influence of various reaction parameters on the conversion of pentafluoroacetanilide and the selectivity for 3,4,5-trifluoroacetanilide. Subsequent hydrolysis of the acetanilide (B955) yields the desired this compound.

Table 1: Influence of the Catalytic Complex and Solvent on Hydrodefluorination

| Entry | Catalyst | Solvent | Time (h) | Conversion of Pentafluoroacetanilide (%) | Selectivity for 2,3,4,5-Tetrafluoroacetanilide (%) | Selectivity for 3,4,5-Trifluoroacetanilide (%) |

| 1 | NiCl₂/2,2'-Bpy | N-Methyl-2-pyrrolidone (NMP) | 6 | 100 | 45 | 55 |

| 2 | NiCl₂/1,10-Phen | N-Methyl-2-pyrrolidone (NMP) | 2 | 100 | 5 | 95 |

| 3 | NiCl₂/2,2'-Bpy | Dimethylformamide (DMF) | 6 | 85 | 60 | 25 |

| 4 | NiCl₂/1,10-Phen | Dimethylformamide (DMF) | 4 | 90 | 10 | 80 |

Table 2: Effect of Substrate to Zinc Molar Ratio

| Entry | Catalyst | Solvent | Substrate:Zn Molar Ratio | Time (h) | Conversion (%) | Selectivity for 3,4,5-Trifluoroacetanilide (%) |

| 1 | NiCl₂/1,10-Phen | NMP | 1:2 | 2 | 95 | 90 |

| 2 | NiCl₂/1,10-Phen | NMP | 1:3 | 2 | 100 | 95 |

| 3 | NiCl₂/1,10-Phen | NMP | 1:4 | 2 | 100 | 96 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Preparation of the Nickel Catalyst (in situ)

A nickel complex, which serves as the catalyst, is generated in situ from nickel chloride and a ligand like 2,2'-bipyridine or 1,10-phenanthroline.[1]

Synthesis of 3,4,5-Trifluoroacetanilide

This protocol is based on the findings from the study on the reaction of pentafluoroacetanilide with zinc catalyzed by nickel complexes.

Materials:

-

Pentafluoroacetanilide

-

Zinc dust

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

1,10-Phenanthroline (Phen)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Hydrochloric acid (HCl), 2 M

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Nitrogen gas

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pentafluoroacetanilide (1.0 eq).

-

Add anhydrous N-Methyl-2-pyrrolidone (NMP) to dissolve the starting material.

-

To this solution, add nickel(II) chloride hexahydrate (0.05 eq) and 1,10-phenanthroline (0.10 eq). Stir the mixture at room temperature for 15 minutes under a nitrogen atmosphere to allow for the in-situ formation of the catalyst.

-

Add zinc dust (3.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 3,4,5-trifluoroacetanilide.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

Hydrolysis of 3,4,5-Trifluoroacetanilide to this compound

Materials:

-

3,4,5-Trifluoroacetanilide

-

Hydrochloric acid, concentrated

-

Sodium hydroxide (B78521) solution, 10 M

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask containing the purified 3,4,5-trifluoroacetanilide, add a mixture of concentrated hydrochloric acid and water (1:1 v/v).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a 10 M sodium hydroxide solution until the pH is approximately 10-12.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Visualizations

Chemical Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3,4,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluoroaniline is a fluorinated aromatic amine that is increasingly recognized for its utility as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by the three fluorine substituents on the aniline (B41778) ring, make it a valuable precursor for the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its applications, with a focus on its role in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, guiding its use in synthesis, and predicting its pharmacokinetic and pharmacodynamic properties in drug design.

| Property | Value |

| Molecular Formula | C₆H₄F₃N |

| Molecular Weight | 147.10 g/mol |

| CAS Number | 163733-96-8 |

| Appearance | White to pale brown crystalline powder |

| Melting Point | 61-64 °C |

| Boiling Point | 100.5 °C (rough estimate) |

| Density | 1.351 g/cm³ (estimate) |

| pKa | 2.63 ± 0.10 (Predicted) |

| logP | 1.6 (Computed) |

| Solubility | Insoluble in water; Soluble in methanol |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a fundamental physical property that is indicative of its purity. A sharp melting range typically suggests a high degree of purity, while a broad and depressed melting range often indicates the presence of impurities.

Principle: This method involves heating a small, powdered sample of the compound in a sealed capillary tube and observing the temperature range over which the solid transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[1]

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a moderate rate until the temperature is approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[1][2]

Solubility Determination

Solubility is a critical parameter in drug development, influencing formulation, administration routes, and bioavailability.

Principle: This qualitative method involves observing the dissolution of a solute in a given solvent at a specific concentration.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Spatula

-

Graduated pipette

Procedure:

-

Solvent Addition: A specific volume of the solvent (e.g., 1 mL of water or methanol) is added to a clean test tube.

-

Solute Addition: A pre-weighed amount of this compound (e.g., 10 mg) is added to the solvent.

-

Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[3]

-

Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely disappeared, the compound is considered soluble under those conditions. If any solid remains, it is deemed insoluble or sparingly soluble.[3]

pKa Determination (UV-Vis Spectrophotometry)

The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For an aniline, it reflects the tendency of the anilinium ion (R-NH₃⁺) to deprotonate. This is a key parameter in drug design as it influences the charge state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.

Principle: The absorbance of a solution of the compound is measured at various pH values. The anilinium ion and the neutral aniline have different UV-Vis absorbance spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined from the inflection point of the resulting sigmoidal curve.[4]

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions of varying pH

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Sample Preparation: A series of solutions are prepared in buffers of known pH, each containing the same concentration of the aniline.

-

Spectral Scans: The UV-Vis spectrum of the aniline is recorded in a highly acidic solution (where it exists predominantly as the anilinium ion) and in a highly basic solution (where it exists as the neutral amine) to identify a wavelength with a significant difference in absorbance between the two forms.

-

Absorbance Measurements: The absorbance of each buffered solution is measured at the selected wavelength.

-

Data Analysis: A plot of absorbance versus pH is generated. The data is fitted to the Henderson-Hasselbalch equation, and the pKa is determined from the pH at which the absorbance is halfway between the minimum and maximum values.[4]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is a critical parameter in predicting the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME).

Principle: The "shake-flask" method is the traditional and most reliable technique for determining logP. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.[5]

Apparatus:

-

Separatory funnel or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

System Preparation: Equal volumes of water-saturated n-octanol and n-octanol-saturated water are added to a separatory funnel or vial.

-

Compound Addition: A known amount of this compound is added to the biphasic system.

-

Equilibration: The mixture is shaken vigorously for a prolonged period (e.g., 1-24 hours) to ensure that the compound has fully partitioned between the two phases and equilibrium has been reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation may be used to facilitate a clean separation.

-

Concentration Analysis: A sample is carefully taken from each phase, and the concentration of the aniline in both the n-octanol and aqueous layers is determined using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[5]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active molecules and advanced materials.

Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators

This compound is a crucial building block for a new class of sulfonamide-based hepatitis B virus (HBV) capsid assembly modulators.[6] These molecules interfere with the proper formation of the viral capsid, a critical step in the HBV life cycle, thereby inhibiting viral replication.[6][7][8] The synthesis involves an amidation reaction between this compound and a sulfonyl chloride intermediate.[6]

Perovskite-Based Optoelectronics

In the field of materials science, this compound has been utilized in the development of quasi-2D perovskite films for light-emitting diodes (OLEDs). The fluorinated aniline can act as a spacer ligand, influencing the crystal structure and electronic properties of the perovskite material, which can lead to enhanced luminance and efficiency in OLED devices.

Synthesis

This compound can be synthesized through various methods. One common laboratory-scale synthesis involves the catalytic hydrodefluorination of pentafluoroacetanilide. An alternative industrial-scale preparation method involves the catalytic hydrogenation of 3,4,5-trifluoronitrobenzene.[9]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also a skin and serious eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable fluorinated building block with a unique set of physicochemical properties that make it highly attractive for applications in drug discovery and materials science. A thorough understanding of its properties, as outlined in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a foundation for the accurate characterization of this and similar compounds, facilitating the advancement of new technologies and therapeutics.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.ws [chem.ws]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Discovery of a New Sulfonamide Hepatitis B Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A multiscale model of the action of a capsid assembly modulator for the treatment of chronic hepatitis B | PLOS Computational Biology [journals.plos.org]

- 9. researchgate.net [researchgate.net]

3,4,5-Trifluoroaniline (CAS: 163733-96-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3,4,5-Trifluoroaniline (CAS number 163733-96-8), a halogenated aniline (B41778) derivative of significant interest in various scientific and industrial sectors. This document consolidates essential information on its chemical and physical properties, synthesis, and key applications, with a particular focus on its role as a versatile building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols, safety and handling guidelines, and spectroscopic data are also presented to support researchers and professionals in their work with this compound.

Introduction

This compound is a fluorinated aromatic amine distinguished by the presence of three fluorine atoms on the benzene (B151609) ring.[1][2] This substitution pattern imparts unique electronic properties and enhanced reactivity, making it a valuable intermediate in organic synthesis.[3][4] Its applications span from the creation of novel therapeutic agents to the development of high-performance polymers and materials for organic electronics.[2][3] This guide aims to be a comprehensive resource for professionals working with or considering the use of this compound in their research and development endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 163733-96-8 |

| Molecular Formula | C₆H₄F₃N |

| Molecular Weight | 147.10 g/mol [1][2][5] |

| Appearance | White to pale brown crystalline powder[1][3][6] |

| Melting Point | 61-65 °C[1][2][3] |

| Boiling Point | 100.5°C (rough estimate)[1] |

| Density | 1.3510 (estimate)[1] |

| Flash Point | 82.4 °C[1] |

| Water Solubility | Insoluble[1][7] |

| Solubility | Soluble in methanol[1][7] |

| pKa | 2.63 ± 0.10 (Predicted)[1] |

Synthesis

This compound can be synthesized via the catalytic hydrodefluorination of pentafluoroacetanilide.[1][7][8] This process involves the selective removal of two fluorine atoms from the perfluorinated precursor.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Details |

| ¹⁹F NMR | Data available in spectral databases.[9] |

| FT-IR | Spectra have been recorded using KBr pellet and ATR techniques.[9] |

| Raman Spectroscopy | FT-Raman spectra are available for this compound.[9] |

Applications

The unique properties of this compound make it a valuable component in several areas of research and development.

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals.[3][4][10] Notably, it has been utilized in the development of capsid assembly modulators that inhibit the replication of the hepatitis B virus.[2] Its trifluoromethyl groups can enhance the biological activity and pharmacokinetic properties of drug candidates.[3][4]

Materials Science

This compound is employed in the creation of advanced materials. It can be incorporated into polymers to produce fluorinated materials with enhanced thermal stability and chemical resistance.[1][3] Furthermore, it has been used to synthesize quasi-2D perovskite films for use in Organic Light-Emitting Diodes (OLEDs), which have shown a maximum luminance of 1.2 × 10³ cd/m² and a current efficiency of up to 0.3 cd/A.[2] Another application is the functionalization of single-walled carbon nanotubes (SWCNTs) to create organic color centers, which generate distinct fluorescence bands at longer wavelengths.[2]

Agrochemicals

In the agricultural sector, this compound is used in the formulation of herbicides and fungicides, contributing to improved crop protection.[3][4]

Organic Synthesis

As an electron-deficient aniline, it is often used in substrate scope studies in organic synthesis.[2] It can be used to synthesize a variety of other chemical compounds, including (E)-1-(2-nitrophenyl)-2-(3,4,5-trifluorophenyl)diazene and various di-substituted trifluoroanilines.[8]

Experimental Protocols

General Handling and Storage

-

Storage: Keep in a dark place, sealed in a dry, room temperature environment.[1] Some suppliers recommend storage between 2 and 8 °C.[3][4]

-

Handling: Wear appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), eye shields, and gloves.[8] Use only in a well-ventilated area and avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[11]

Functionalization of Single-Walled Carbon Nanotubes (SWCNTs)

This protocol is based on the one-pot functionalization method described in the literature.[2]

-

Dispersion: Disperse SWCNTs in a suitable solvent.

-

Reaction Mixture: In a separate vessel, prepare a solution of this compound and sodium nitrite (B80452) in chlorosulfonic acid.

-

Functionalization: Add the SWCNT dispersion to the reaction mixture under controlled temperature conditions.

-

Work-up: After the reaction is complete, isolate the functionalized SWCNTs through filtration and wash thoroughly to remove any unreacted reagents.

-

Characterization: Analyze the product using spectroscopic methods (e.g., fluorescence spectroscopy) to confirm functionalization.

Safety Information

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] It is also harmful if swallowed, in contact with skin, or if inhaled.[11]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[11]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[11]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[11]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11]

Disposal:

Dispose of contents/container to an approved waste disposal plant.[11]

Conclusion

This compound is a highly versatile and valuable chemical intermediate with a growing number of applications in pharmaceuticals, materials science, and agrochemicals. Its unique trifluorinated structure provides a gateway to novel molecules and materials with enhanced properties. This guide has provided a comprehensive overview of its properties, synthesis, applications, and handling, intended to support the innovative work of researchers and professionals in the field. As research continues, the full potential of this compound is yet to be realized, promising further advancements across various scientific disciplines.

References

- 1. lookchem.com [lookchem.com]

- 2. ossila.com [ossila.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 163733-96-8 [chemicalbook.com]

- 8. This compound 98 163733-96-8 [sigmaaldrich.com]

- 9. This compound | C6H4F3N | CID 2724991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound (163733-96-8) at Nordmann - nordmann.global [nordmann.global]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic data of 3,4,5-Trifluoroaniline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3,4,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 163733-96-8), a key fluorinated building block in the synthesis of pharmaceuticals and advanced materials.[1][2] This document presents available and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and logical visualizations to aid in structural elucidation and analysis.

Molecular Structure and Properties

-

Chemical Name: this compound[3]

-

Synonyms: 3,4,5-Trifluorobenzenamine[3]

-

Molecular Formula: C₆H₄F₃N[4]

-

Molecular Weight: 147.10 g/mol [4]

-

Physical Form: Solid (Grey/purple crystals)[1]

-

Melting Point: 61-64 °C[4]

Spectroscopic Data Summary

The following tables summarize the key quantitative data derived from NMR, IR, and MS analyses of this compound. Due to the molecule's C₂ᵥ symmetry, a simplified set of signals is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: ¹H NMR Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~6.4 - 6.6 | 2H | Triplet (t) | JH-F ≈ 8-10 Hz | C2-H, C6-H |

| ~3.7 (broad) | 2H | Singlet (s, br) | - | -NH₂ |

Note: Precise, experimentally verified ¹H NMR data with coupling constants is not widely published. The values presented are predicted based on the analysis of similar fluorinated aniline (B41778) structures. The aromatic proton signal is expected to be a triplet due to coupling with the two equivalent fluorine atoms at positions 3 and 5.

Table 2: ¹³C NMR Data (Predicted) Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Assignment |

| ~100 - 105 | C-2, C-6 |

| ~135 - 140 (ddd) | C-3, C-5 |

| ~140 - 145 (t) | C-1 |

| ~150 - 155 (dt) | C-4 |

Note: These are predicted chemical shift ranges. The carbon signals will exhibit complex splitting patterns (doublet of doublet of doublets, etc.) due to C-F coupling.

Table 3: ¹⁹F NMR Data Reference: CFCl₃ (δ 0.00)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -133 | Doublet | F-4 |

| ~ -165 | Triplet | F-3, F-5 |

Note: Data interpreted from available spectra. Coupling patterns arise from fluorine-fluorine interactions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480 - 3380 | Medium | N-H Asymmetric & Symmetric Stretch |

| ~1630 | Strong | N-H Scissoring (Bending) |

| 1580 - 1450 | Strong | Aromatic C=C Stretching |

| ~1330 | Strong | C-N Stretch (Aromatic Amine) |

| 1250 - 1100 | Very Strong | C-F Stretching |

| ~850 | Strong | C-H Out-of-Plane Bending |

Note: Frequencies are estimated from the publicly available FTIR spectrum of this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 5: Key Mass Spectrometry Data (Predicted) Ionization Method: Electron Ionization (EI)

| m/z (mass-to-charge) | Relative Intensity (%) | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 128 | Moderate | [M - F]⁺ |

| 120 | Moderate | [M - HCN]⁺ |

| 99 | Moderate | [M - F - HCN]⁺ |

Note: The molecular ion peak is predicted to be at m/z 147, consistent with the molecular weight and the Nitrogen Rule. The fragmentation pattern is predicted based on common pathways for anilines and fluorinated aromatic compounds.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard.

-

-

Data Processing: Perform a Fourier transform on the Free Induction Decay (FID) signal, followed by phase correction and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer's beam path.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid with a suitable melting point, a direct insertion probe can be used.

-

Ionization: Ionize the sample using Electron Ionization (EI) with a standard electron energy of 70 eV. EI is a hard ionization technique that causes fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow and Analysis

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationships between spectroscopic data and structural information.

References

Solubility of 3,4,5-Trifluoroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,4,5-trifluoroaniline in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This document, therefore, provides a detailed overview of the expected solubility characteristics based on its chemical structure and available qualitative information. It includes a summary of this qualitative data, outlines a standard experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow. This guide aims to serve as a valuable resource for researchers by providing foundational knowledge and a robust methodology for determining the solubility of this compound and similar compounds.

Introduction

This compound is a fluorinated aromatic amine that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique trifluorinated structure imparts distinct electronic properties, enhances reactivity, and can improve the metabolic stability and lipophilicity of target molecules.[2] Understanding the solubility of this compound in various organic solvents is critical for its application in chemical synthesis, enabling proper solvent selection for reactions, purification via crystallization, and formulation development.

Based on the general principle of "like dissolves like," this compound, a moderately polar molecule with a hydrophobic benzene (B151609) ring, is expected to be more soluble in organic solvents than in water.[3][4][5] The presence of the amine (-NH₂) group allows for hydrogen bonding, while the fluorine atoms increase polarity. However, the hydrophobic nature of the trifluorophenyl group is a significant factor.[6] Lower aliphatic amines are generally soluble in water, but this solubility decreases as the size of the hydrophobic alkyl or aryl part increases.[5] Amines are typically soluble in organic solvents like alcohols, ether, and benzene.[5]

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source Citation |

| Water | Insoluble | [7][8][9] |

| Methanol | Soluble (almost transparency) | [7][8][9] |

Note: This table will be updated as quantitative experimental data becomes available.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the Isothermal Shake-Flask Method, a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a solid compound in a liquid solvent. This protocol can be followed by quantification using either High-Performance Liquid Chromatography (HPLC) or gravimetric analysis.

3.1. Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The system is agitated for a sufficient period to ensure that equilibrium is reached, resulting in a saturated solution. The concentration of the solute in the saturated supernatant is then determined analytically.

3.2. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control (e.g., water bath)

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

For HPLC Analysis: HPLC system with a suitable detector (e.g., UV-Vis), column, and mobile phase.

-

For Gravimetric Analysis: Evaporating dish, oven, desiccator.

3.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to reach equilibrium. The exact time required should be determined by preliminary experiments, measuring the concentration at different time points until it remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, dry container. This step is crucial to remove any remaining solid microparticles.

-

Quantification: Determine the concentration of this compound in the filtered supernatant using one of the following methods:

-

3.3.1. Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the saturated solution sample with the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

3.3.2. Quantification by Gravimetric Method:

-

Pre-weigh a clean, dry evaporating dish on an analytical balance (W₁).

-

Accurately transfer a known volume of the filtered saturated solution into the evaporating dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solute but sufficient to remove the solvent.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it (W₂).

-

The mass of the dissolved solid is the difference (W₂ - W₁).

-

Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).

-

-

3.4. Data Reporting

Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L), and the temperature at which the measurement was performed must be specified.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining the solubility of this compound using the isothermal shake-flask method followed by HPLC analysis.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. improvedpharma.com [improvedpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4,5-Trifluoroaniline: Synthesis, Properties, and Structural Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluoroaniline is a halogenated aromatic amine of significant interest in medicinal chemistry and materials science due to its unique electronic properties. It serves as a crucial building block in the synthesis of various bioactive molecules and functional materials. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, physical and chemical properties. Notably, as of the latest literature review, the single-crystal X-ray structure of this compound has not been experimentally determined. In lieu of crystallographic data, this guide presents detailed experimental protocols for its synthesis and purification, alongside a discussion of computational approaches that can be employed for structural elucidation.

Physicochemical Properties

While a definitive crystal structure is not available, a range of physicochemical properties for this compound have been reported. These are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₄F₃N |

| Molecular Weight | 147.10 g/mol |

| CAS Number | 163733-96-8 |

| Appearance | White to almost white or pale brown crystalline powder |

| Melting Point | 61-64 °C |

| Boiling Point | 100.5 °C (estimate) |

| pKa | 2.63 ± 0.10 (Predicted) |

| Water Solubility | Insoluble |

| Solubility | Soluble in methanol |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for two common synthetic routes.

Synthesis from 3,4,5-Trifluorobromobenzene

This method involves the amination of 3,4,5-trifluorobromobenzene using aqueous ammonia (B1221849) with a copper catalyst.

Experimental Protocol:

-

To a 1000 mL autoclave, add 160 g of 3,4,5-trifluorobromobenzene, 6.4 g of a Cu₂O-bipyridine catalyst, and 480 mL of aqueous ammonia (25% concentration).[1]

-

Seal the autoclave and heat the mixture to 160 °C with stirring at 500 rpm. The reaction is maintained for 10 hours, during which the pressure will reach approximately 1.5 MPa.[1]

-

After the reaction, cool the autoclave to room temperature and transfer the contents for steam distillation.

-

Cool the distillate to induce the precipitation of a white solid.

-

Collect the solid by filtration and dry to yield the final product. A molar yield of up to 95.1% with a purity of 99.6% has been reported for this method.[1]

Synthesis from 3,4,5-Trifluoronitrobenzene

This protocol involves the reduction of 3,4,5-trifluoronitrobenzene in a hydrogen atmosphere.

Experimental Protocol:

-

Disperse 3,4,5-trifluoronitrobenzene in water in a suitable reaction vessel.

-

Add a catalyst consisting of a mixture of ruthenium on carbon (5%) and tetrabutylammonium (B224687) fluoride (B91410) in a mass ratio of approximately 2:1.[2]

-

Heat the mixture in a hydrogen atmosphere to effect the reduction of the nitro group.

-

After the reaction is complete, extract the crude product with dichloromethane.

-

Purify the organic phase by vacuum rectification to obtain this compound with a purity of over 99%.[2]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Structural Elucidation: The Absence of Experimental Data and the Role of Computational Chemistry

A thorough search of the Cambridge Structural Database (CSD) and the broader scientific literature reveals no published experimental crystal structure for this compound. This indicates that single crystals suitable for X-ray diffraction studies have likely not yet been reported.

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the geometric and electronic structure of molecules.[3] A computational approach to determining the crystal structure of this compound would typically follow the workflow outlined below.

This computational approach can provide valuable insights into the likely crystal packing, intermolecular interactions, and solid-state conformation of this compound, guiding future experimental efforts towards its crystallization and structural determination.

Biological and Materials Science Relevance

This compound is a versatile precursor in the development of novel pharmaceuticals and functional materials. Its trifluorinated phenyl ring imparts unique properties, such as altered metabolic stability and binding affinities, which are desirable in drug design. For instance, it has been used in the synthesis of capsid assembly modulators for the hepatitis B virus and in the study of cytochrome P450 inhibition.[4] In materials science, it is a building block for creating quasi-2D perovskites for light-emitting diodes (LEDs).[4]

It is important to note that while this compound is utilized in the synthesis of biologically active compounds, there is no evidence in the current literature to suggest its direct involvement in specific signaling pathways. Its biological effects are primarily studied in the context of its metabolism and its role as a structural component of larger molecules.

Conclusion

This compound remains a compound of high interest for which a definitive experimental crystal structure is yet to be determined. This guide has provided a comprehensive summary of its known physicochemical properties and detailed protocols for its synthesis. For researchers requiring structural information, computational prediction methods offer a viable alternative to guide experimental design. The continued application of this compound in the development of advanced materials and pharmaceuticals underscores the importance of future work to elucidate its solid-state structure.

References

An In-depth Technical Guide to the Electronic Properties of Trifluoroaniline Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of the ortho-, meta-, and para-isomers of trifluoroaniline. The strategic incorporation of the trifluoromethyl group significantly influences the electron density distribution within the aniline (B41778) molecule, thereby altering its physicochemical properties, reactivity, and potential applications in drug design and materials science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental chemical processes involving these isomers.

Core Electronic Properties: A Comparative Analysis

The electronic characteristics of the trifluoroaniline isomers are dictated by the interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing trifluoromethyl group (-CF₃). The relative positions of these substituents on the benzene (B151609) ring lead to distinct electronic behaviors among the ortho (2-), meta (3-), and para (4-) isomers.

Quantitative Data Summary

Table 1: Dipole Moments of Trifluoroaniline Isomers

| Isomer | Dipole Moment (Debye) | Data Type |

| 2-(Trifluoromethyl)aniline | Not Experimentally Found | - |

| 3-(Trifluoromethyl)aniline | Not Experimentally Found | - |

| 4-(Trifluoromethyl)aniline | 4.3[1] | Experimental |

Table 2: Ionization Potential and Electron Affinity of Trifluoroaniline Isomers

| Isomer | Ionization Potential (eV) | Electron Affinity (eV) | Data Type |

| 2-(Trifluoromethyl)aniline | Not Experimentally Found | Not Found | - |

| 3-(Trifluoromethyl)aniline | Not Experimentally Found | Not Found | - |

| 4-(Trifluoromethyl)aniline | Not Experimentally Found | Not Found | - |

Note: While specific experimental ionization potentials for trifluoroaniline isomers were not found, studies on related compounds like o-fluoroaniline show an adiabatic ionization energy of 7.8904 ± 0.0006 eV[2]. Computational methods are often employed to estimate these values for trifluoroaniline isomers.

Table 3: Acidity (pKa) of Trifluoroaniline Isomers

| Isomer | pKa | Data Type |

| 2-(Trifluoromethyl)aniline | 1.10 ± 0.10 | Predicted |

| 3-(Trifluoromethyl)aniline | 3.2[3] | Experimental |

| 4-(Trifluoromethyl)aniline | 2.75[4] | Experimental |

Table 4: Spectroscopic Data (¹⁹F NMR) of Trifluoroaniline Isomers

| Isomer | ¹⁹F NMR Chemical Shift (ppm) | Data Type |

| 2-(Trifluoromethyl)aniline | ~ -60 to -65 | Typical Range |

| 3-(Trifluoromethyl)aniline | ~ -62 to -64 | Typical Range |

| 4-(Trifluoromethyl)aniline | ~ -61 to -63 | Typical Range |

Note: The exact chemical shift can vary depending on the solvent and concentration. The trifluoromethyl group in all isomers typically appears as a singlet in proton-decoupled ¹⁹F NMR spectra.[5][6][7]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the electronic properties of trifluoroaniline isomers are provided below. These protocols are based on standard procedures for aniline derivatives.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties and study transitions between electronic energy levels.

Methodology:

-

Sample Preparation: Prepare stock solutions of each trifluoroaniline isomer in a spectroscopic grade solvent (e.g., ethanol (B145695) or cyclohexane) at a concentration of approximately 1 mM.

-

Serial Dilutions: Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Fill the reference cuvette with the pure solvent.

-

Record the absorbance spectrum for each concentration from approximately 200 nm to 400 nm.

-

Record the spectrum of the solvent as a baseline.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the π → π* and n → π* transitions.

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at λmax from a plot of absorbance versus concentration.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and characterize the vibrational modes of the molecule.

Methodology:

-

Sample Preparation:

-

Liquid Samples (3- and 4-isomers): Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Solid Samples (2-isomer): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

-

-

Instrumentation: Use an FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (salt plates or KBr pellet press).

-

Acquire the sample spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify characteristic absorption bands for N-H stretching (amine), C-F stretching (trifluoromethyl), C-N stretching, and aromatic C-H and C=C vibrations.

-

Compare the fingerprint regions (< 1500 cm⁻¹) of the three isomers to identify unique vibrational patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and electronic environment of the nuclei.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the trifluoroaniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300-600 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using a fluorine-capable probe.

-

-

Data Analysis:

-

¹H NMR: Analyze chemical shifts, coupling constants (J-values), and integration to determine the substitution pattern on the aromatic ring and the chemical environment of the amine protons.

-

¹³C NMR: Analyze chemical shifts to identify the carbon skeleton and the electronic effects of the substituents.

-

¹⁹F NMR: Observe the chemical shift of the CF₃ group, which is sensitive to its electronic environment.

-

Cyclic Voltammetry (CV)

Objective: To investigate the redox properties (oxidation and reduction potentials) of the trifluoroaniline isomers.

Methodology:

-

Sample Preparation: Prepare a solution of the trifluoroaniline isomer (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate).

-

Instrumentation: Use a potentiostat with a three-electrode setup:

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Saturated calomel (B162337) electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire.

-

-

Data Acquisition:

-

De-gas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Scan the potential from an initial value where no reaction occurs towards a potential where oxidation or reduction takes place, and then reverse the scan.

-

Vary the scan rate (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

-

Data Analysis:

-

Determine the anodic (oxidation) and cathodic (reduction) peak potentials.

-

Analyze the peak currents and their dependence on the scan rate to understand the nature of the electron transfer process.

-

Visualizations: Pathways and Mechanisms

The following diagrams, created using the DOT language, illustrate key chemical processes relevant to trifluoroaniline isomers.

Biodehalogenation Pathway of Fluorinated Anilines

This diagram illustrates a potential metabolic pathway for the dehalogenation of fluorinated anilines in a biological system.

General Electrophilic Aromatic Substitution of Aniline

This workflow outlines the general mechanism for electrophilic aromatic substitution reactions of aniline, which is applicable to its trifluoro-derivatives.

Reaction Scheme: Difluoroalkylation of Anilines

This diagram illustrates a synthetic route for the difluoroalkylation of anilines, a reaction of interest in medicinal chemistry.

References

- 1. The dipole moments of aniline, p-(trifluoromethyl)aniline, and (trifluoro.. [askfilo.com]

- 2. Ionization energy of o-fluoroaniline and vibrational levels of o-fluoroaniline cation determined by mass-analyzed threshold ionization spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Health and Safety Technical Guide: 3,4,5-Trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is imperative to consult the official SDS for 3,4,5-Trifluoroaniline from your supplier and adhere to all institutional and governmental safety protocols.

Introduction

This compound is a fluorinated aromatic amine that serves as a critical intermediate in the synthesis of various pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique trifluoromethyl groups enhance reactivity and solubility, making it a valuable building block in drug discovery and organic synthesis.[1][2] This guide provides an in-depth overview of the health and safety information for this compound to ensure its safe handling and use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS hazard classifications.

Table 1: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | 4 | Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation | 4 | Harmful if inhaled.[3] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity, Single Exposure | 3 | May cause respiratory irritation.[3] |

Source: PubChem, TCI Chemicals

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

| Property | Value |

| CAS Number | 163733-96-8 |

| Molecular Formula | C₆H₄F₃N |

| Molecular Weight | 147.10 g/mol [4][5] |

| Appearance | White to almost white powder or crystals[1] |

| Melting Point | 61-65 °C[1][4] |

| Solubility | Soluble in methanol, insoluble in water. |

| Storage Temperature | 2 - 8 °C[1] |

Source: Sigma-Aldrich, Chem-Impex, PubChem

Toxicological Information

First Aid Measures

Immediate medical attention is required in case of exposure. The following are first aid measures to be taken in case of accidental exposure.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Source: ChemicalBook

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

Table 4: Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |

| Specific Hazards | No data available. |

| Advice for Firefighters | Wear self-contained breathing apparatus for firefighting if necessary. |

Source: ChemicalBook

Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure.

Table 5: Handling and Storage Guidelines

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition. |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |

| Incompatible Materials | Strong oxidizing agents. |

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

Table 6: Recommended Personal Protective Equipment

| Protection Type | Equipment |

| Eye/Face Protection | Safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US). |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized OECD guidelines are followed for assessing the safety of chemicals. Below is a generalized workflow for an acute dermal irritation study based on OECD Test Guideline 404.

General Protocol: Acute Dermal Irritation/Corrosion (Based on OECD TG 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

-

Test System: The albino rabbit is the preferred animal model.

-

Dosage and Application: A single dose of 0.5 g of the solid test substance is applied to a small area of the skin (approximately 6 cm²). An untreated area of the skin serves as a control.

-

Exposure: The exposure duration is 4 hours. After this period, the residual test substance is removed.

-

Observation: The animals are observed for signs of erythema (redness) and edema (swelling) for up to 14 days.

-

Evaluation: The severity of the skin reactions is scored at specified intervals. Based on the scores, the substance is classified for its irritation or corrosive potential.

Visualizations

Hazard Identification and First Aid Workflow

The following diagram illustrates the logical flow from hazard identification to the appropriate first aid response for this compound.

Caption: Hazard Identification and First Aid Response Workflow.

Generalized Acute Oral Toxicity Study Workflow

The following diagram outlines a general experimental workflow for an acute oral toxicity study. Specific protocols for this compound are not available.

Caption: Generalized Acute Oral Toxicity Experimental Workflow.

References

The Amino Group of 3,4,5-Trifluoroaniline: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the reactivity of the amino group in 3,4,5-trifluoroaniline, a key building block in modern medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the aniline (B41778) ring significantly modulates the electron density and, consequently, the chemical behavior of the amino functionality. This document provides a comprehensive overview of the electronic effects at play, detailed experimental protocols for key transformations, and quantitative data to guide synthetic strategies.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique properties conferred by its trifluorinated phenyl ring.[1] The fluorine atoms enhance metabolic stability, binding affinity, and lipophilicity of the final molecules.[1] However, the strong electron-withdrawing nature of these substituents profoundly impacts the nucleophilicity and basicity of the amino group, presenting both challenges and opportunities in synthetic design. This guide serves as a technical resource for chemists to navigate the reactivity of this important synthetic precursor.

Electronic and Steric Effects of Trifluorination

The reactivity of the amino group in this compound is dictated by the cumulative electron-withdrawing inductive effects of the three fluorine atoms. This leads to a significant reduction in the electron density on the nitrogen atom, making it a weaker base and a less potent nucleophile compared to aniline.

A key quantitative measure of this effect is the pKa of the conjugate acid (anilinium ion). While the pKa of the anilinium ion is approximately 4.6, the predicted pKa for the 3,4,5-trifluoroanilinium ion is significantly lower, at 2.63, indicating a substantial decrease in basicity.[2] This reduced basicity necessitates careful consideration when selecting bases for deprotonation in various reactions.

The fluorine atoms in the 3 and 5 positions also introduce a moderate degree of steric hindrance around the amino group, which can influence the approach of bulky electrophiles.

Quantitative Data Summary

The following table summarizes key quantitative data related to the reactivity of the amino group in this compound. It is important to note that specific yields can be highly dependent on the reaction conditions and the nature of the coupling partners.

| Parameter | Value | Reference |

| pKa (conjugate acid) | 2.63 (Predicted) | [2] |

| N-Acetylation Yield | High (General observation for anilines) | [3] |

| N-Alkylation Yield | Moderate to High (Dependent on conditions) | [4] |

| Buchwald-Hartwig Amination Yield | Good to Excellent (Ligand and base dependent) | [2] |

Key Reactions and Experimental Protocols

The amino group of this compound participates in a range of essential bond-forming reactions. This section provides detailed experimental protocols for several key transformations.

N-Acylation

N-acylation is a fundamental reaction for the protection of the amino group or for the synthesis of amide-containing target molecules. Due to the reduced nucleophilicity of this compound, acylation may require slightly more forcing conditions or the use of a catalyst compared to aniline.

Experimental Protocol: N-Acetylation of this compound

-

Materials: this compound, Acetic Anhydride (B1165640), Pyridine (B92270), Dichloromethane (B109758) (DCM), 1 M HCl, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

-

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine (5-10 vol) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-(3,4,5-trifluorophenyl)acetamide can be purified by recrystallization or silica (B1680970) gel chromatography.

-

Expected Product Spectroscopic Data:

-

¹H NMR (CDCl₃): δ ~7.5 (s, 1H, NH), ~7.1 (m, 2H, Ar-H), ~2.2 (s, 3H, COCH₃).

-

¹⁹F NMR (CDCl₃): Resonances corresponding to the three fluorine atoms on the aromatic ring.

-

IR (KBr): ν ~3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch).

N-Acetylation of this compound.

N-Alkylation

N-alkylation introduces alkyl substituents onto the amino group. Direct alkylation with alkyl halides can be challenging due to the reduced nucleophilicity and the potential for over-alkylation. Reductive amination offers a more controlled alternative.

Experimental Protocol: Reductive Amination with Benzaldehyde (B42025)

-

Materials: this compound, Benzaldehyde, Sodium Triacetoxyborohydride (B8407120) (STAB), 1,2-Dichloroethane (DCE), Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.[5][6]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude N-benzyl-3,4,5-trifluoroaniline by silica gel chromatography.

-

Reductive Amination Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] This method is particularly useful for coupling the weakly nucleophilic this compound with aryl halides. The choice of ligand and base is critical for achieving high yields.

Experimental Protocol: Coupling with 4-Bromotoluene (B49008)

-

Materials: this compound, 4-Bromotoluene, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), Sodium tert-butoxide (NaOtBu), Anhydrous Toluene (B28343).

-

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 eq).

-

Add this compound (1.2 eq) and 4-bromotoluene (1.0 eq).

-

Add anhydrous toluene and seal the tube.

-

Remove the tube from the glovebox and heat the reaction mixture at 100-110 °C for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate.

-

Purify the crude product by silica gel chromatography.

-

Buchwald-Hartwig Amination Catalytic Cycle.

Diazotization and Sandmeyer Reaction

Diazotization of this compound followed by a Sandmeyer reaction provides a versatile route to introduce a variety of substituents onto the aromatic ring, replacing the amino group. The electron-deficient nature of the ring can influence the stability and reactivity of the intermediate diazonium salt.

Experimental Protocol: Synthesis of 3,4,5-Trifluorochlorobenzene

-

Materials: this compound, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).

-

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution or suspension of CuCl in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of N₂) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.

-

After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude 3,4,5-trifluorochlorobenzene by distillation.

-

Diazotization and Sandmeyer Reaction Pathway.

Conclusion

The amino group in this compound exhibits significantly attenuated basicity and nucleophilicity due to the strong inductive effects of the three fluorine substituents. While this reduced reactivity requires careful consideration in the design of synthetic routes, it also offers opportunities for selective transformations. Standard reactions such as N-acylation, N-alkylation (via reductive amination), Buchwald-Hartwig amination, and Sandmeyer reactions can be successfully performed, often with minor modifications to protocols established for more electron-rich anilines. This guide provides a foundation of quantitative data and detailed experimental procedures to facilitate the effective use of this compound in the synthesis of complex molecules for pharmaceutical and materials science applications. Further optimization of the presented protocols for specific substrates is encouraged to achieve maximal yields and purity.

References

- 1. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 2. research.rug.nl [research.rug.nl]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 3,4,5-Trifluoroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction